REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:8](=[O:9])[OH:10])[nH:5][c:6]1[CH3:7].[CH3:11][c:12]1[nH:13][c:14]([C:15]([O:16][CH2:17][CH3:18])=[O:19])[cH:20][cH:21]1>>[cH:2]1[cH:3][c:4]([C:8](=[O:9])[OH:10])[nH:5][c:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]c(C(=O)O)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(C)[nH]1
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)O)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |